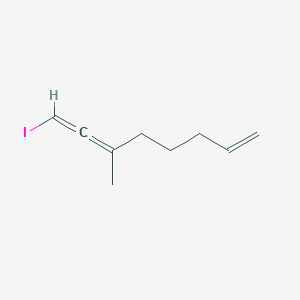
1-Iodo-3-methylocta-1,2,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-methylocta-1,2,7-triene is an organic compound with the molecular formula C9H13I It is characterized by the presence of an iodine atom attached to a carbon chain with three double bonds and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-methylocta-1,2,7-triene typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methylocta-1,2,7-triene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-methylocta-1,2,7-triene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Addition Reactions: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or ozone.
Major Products Formed:
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or ketones.
Scientific Research Applications
1-Iodo-3-methylocta-1,2,7-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-3-methylocta-1,2,7-triene depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In addition reactions, the double bonds provide sites for the addition of reagents, leading to the formation of new bonds and products.
Comparison with Similar Compounds
- 1-Bromo-3-methylocta-1,2,7-triene
- 1-Chloro-3-methylocta-1,2,7-triene
- 1-Fluoro-3-methylocta-1,2,7-triene
Uniqueness: 1-Iodo-3-methylocta-1,2,7-triene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61422-85-3 |
|---|---|
Molecular Formula |
C9H13I |
Molecular Weight |
248.10 g/mol |
InChI |
InChI=1S/C9H13I/c1-3-4-5-6-9(2)7-8-10/h3,8H,1,4-6H2,2H3 |
InChI Key |
SNCFSFYWLXAMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CI)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















